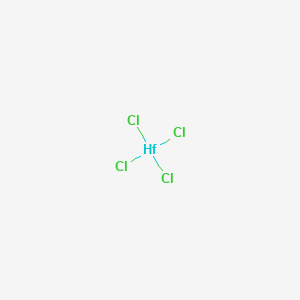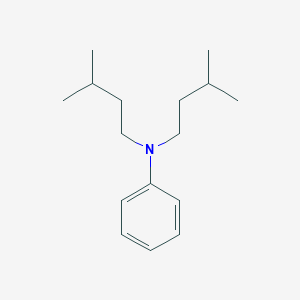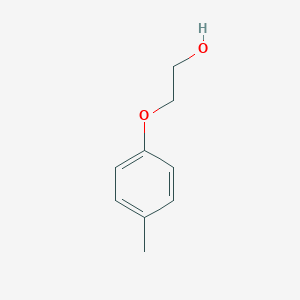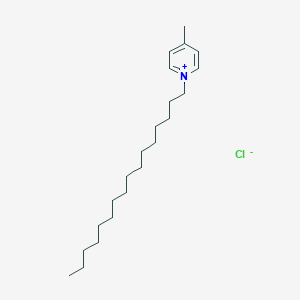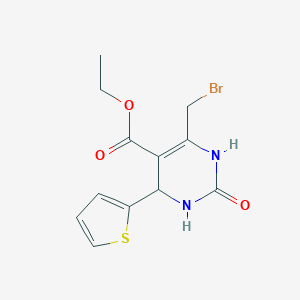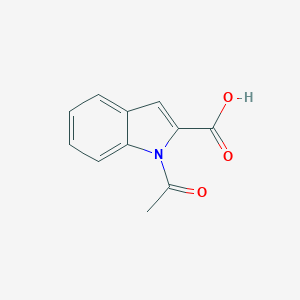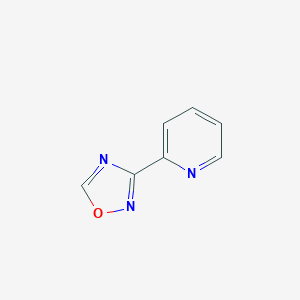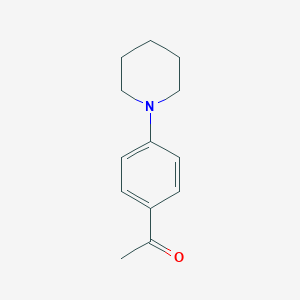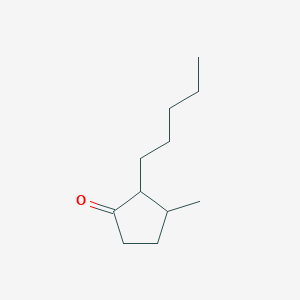
1,8-ジニトロアントラキノン
概要
説明
1,8-Dinitroanthraquinone, also known as 1,8-Dinitro-9,10-anthraquinone, is an organic compound belonging to the family of dinitroanthraquinones. It is a yellowish-orange, crystalline solid with a molecular weight of 264.18 g/mol. 1,8-Dinitroanthraquinone is a dinitro derivative of anthraquinone, which is a polycyclic aromatic compound consisting of two fused benzene rings. 1,8-Dinitroanthraquinone has been extensively studied for its use in synthetic organic chemistry, as a reagent for the synthesis of organic compounds, and for its applications in scientific research.
科学的研究の応用
抗菌剤
1,8-ジニトロアントラキノンは、黄色ブドウ球菌と糞腸球菌に対する潜在的な抗菌剤として特定されています . これらの細菌の酵素ホスホパンテテインアデニリル転移酵素(PPAT)を阻害することが判明しました . このアントラキノンのニトロ基は、PPATのヌクレオチド結合部位への親和性に寄与しています . インビトロでは、グラム陽性菌に対して活性があり、黄色ブドウ球菌の最小発育阻止濃度(MIC)値は31.25 µg/mL、糞腸球菌のMIC値は62.5 µg/mLでしたfaecalis .
生物実験における染料
1,8-ジニトロアントラキノンは、生物実験で使用される多機能染料です . これは、研究者が細胞構造を観察および分析し、生体分子を追跡し、細胞機能を評価し、細胞タイプを区別し、生体分子を検出し、組織病理を研究し、微生物を監視するのに役立ちます .
デング熱ウイルスに対する潜在的な阻害剤
インシリコ解析では、1,8-ジニトロアントラキノンがデング熱ウイルスのNS2B-NS3プロテアーゼを潜在的に阻害する可能性があることが示唆されています . このプロテアーゼは、DENVポリタンパク質の切断を行うことにより、新しいウイルス粒子の形成に重要な役割を果たします
作用機序
Target of Action
The primary target of 1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA), a derivative of 1,8-Dinitroanthraquinone, is the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus and Enterococcus faecalis . PPAT is a key enzyme involved in the biosynthesis of coenzyme A (CoA), a vital cofactor in all organisms, making it an attractive target for antibacterial agents .
Mode of Action
DHDNA interacts with PPAT by binding to its nucleotide-binding site . The nitro group of DHDNA contributes significantly to its affinity for the nucleotide-binding site of PPAT . This interaction inhibits the activity of PPAT, thereby disrupting the biosynthesis of CoA .
Biochemical Pathways
By inhibiting PPAT, DHDNA disrupts the biosynthesis of CoA, a crucial cofactor involved in various metabolic pathways, including the citric acid cycle and fatty acid metabolism . The disruption of these pathways can lead to a decrease in energy production and other downstream effects that are detrimental to the bacteria .
Result of Action
DHDNA has been found to be active in vitro towards Gram-positive bacteria, with minimum inhibitory concentration (MIC) values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for E. faecalis . . coli . At the tested concentrations, DHDNA produced bacteriostatic effects on both Gram-positive bacteria .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Increasing rates of bacterial resistance to antibiotics are a growing concern worldwide. The search for potential new antibiotics has included several natural products such as anthraquinones . Our results present DHDNA as a potential PPAT inhibitor, showing antibacterial activity against antibiotic-resistant isolates of S. aureus and E. faecalis .
生化学分析
Biochemical Properties
It is known that anthraquinones, the parent compound of 1,8-Dinitroanthraquinone, play a significant role in various biochemical reactions
Cellular Effects
A related compound, 1,8-Dihydroxy-4,5-dinitroanthraquinone, has been shown to have antibacterial activity against Staphylococcus aureus and Enterococcus faecalis
Molecular Mechanism
In silico methods have identified 1,8-Dihydroxy-4,5-dinitroanthraquinone as a potential inhibitor of the enzyme phosphopantetheine adenylyltransferase (PPAT) of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli . It is possible that 1,8-Dinitroanthraquinone may have a similar mechanism of action.
特性
IUPAC Name |
1,8-dinitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)14(18)12-8(13)4-2-6-10(12)16(21)22/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIJFIUDKPXMAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059599 | |
| Record name | 9,10-Anthracenedione, 1,8-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129-39-5 | |
| Record name | 1,8-Dinitro-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Dinitro-9,10-anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Dinitroanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,8-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,8-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dinitroanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.495 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,8-DINITRO-9,10-ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0846316GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 1,8-dinitroanthraquinone?
A1: 1,8-Dinitroanthraquinone serves as a crucial intermediate in synthesizing disperse dyes and pigments. [] These dyes find widespread applications in coloring various materials, including textiles. Additionally, research has explored the potential of 1,8-dinitroanthraquinone in creating lignin-based polymeric materials with enhanced tensile strength, surpassing even polyethylene. []
Q2: How is 1,8-dinitroanthraquinone used in developing sustainable materials?
A3: 1,8-dinitroanthraquinone plays a role in developing lignin-based polymers. Research shows that blending small amounts of 1,8-dinitroanthraquinone (5 wt%) with kraft lignin significantly improves the tensile strength of the resulting material, exceeding that of polyethylene. [] This approach highlights the potential of 1,8-dinitroanthraquinone in creating sustainable and high-performance materials from renewable resources.
Q3: How does the structure of 1,8-dinitroanthraquinone influence its properties?
A4: The presence of two nitro groups at the 1 and 8 positions of the anthraquinone core significantly influences the compound's properties. This structural feature impacts its reactivity, solubility, and ability to form cocrystals with other molecules like pyrene. [] These cocrystals exhibit diverse packing patterns and mechanical properties depending on the stoichiometry of the components, demonstrating the significance of 1,8-dinitroanthraquinone's structure in material science. []
Q4: Can analytical techniques effectively quantify 1,8-dinitroanthraquinone in environmental samples?
A5: Yes, high-performance liquid chromatography (HPLC) methods have been developed and validated to determine the presence of 1,8-dinitroanthraquinone in environmental samples like soil. [] These methods offer high sensitivity and reproducibility, ensuring accurate quantification even at trace levels. [] This capability is crucial for monitoring the potential release and fate of 1,8-dinitroanthraquinone in the environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

